2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with a unique structure that includes benzyl, bromo, methoxy, and quinazolinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and molecules with benzyl, bromo, and methoxy groups. Examples include:
- 2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-4(1H)-QUINAZOLINONE
- 2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Uniqueness
The uniqueness of 2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-3-(2-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C29H25BrN2O3 |
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Molecular Weight |
529.4 g/mol |
IUPAC Name |
2-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H25BrN2O3/c1-19-10-6-9-15-25(19)32-28(31-24-14-8-7-13-22(24)29(32)33)21-16-23(30)27(26(17-21)34-2)35-18-20-11-4-3-5-12-20/h3-17,28,31H,18H2,1-2H3 |
InChI Key |
OXYWVAHGMDHIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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